Cas no 105593-21-3 (Gibberellin A72)

Gibberellin A72 structure
Gibberellin A72 structure
Product Name:Gibberellin A72
CAS No:105593-21-3
Molecular Formula:C19H24O7
Molecular Weight:364
CID:141275
PubChem ID:14160510

Gibberellin A72 Properties

Names and Identifiers

    • Gibbane-1,10-dicarboxylicacid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1a,2b,4aa,4bb,9b,10b)- (9CI)
    • Gibberellin A72
    • ent-3α,10β,13,15α-tetrahydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone
    • 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene,gibbane-1,10-dicarboxylic acid deriv.
    • GA72
    • (1alpha,2beta,4aalpha,4bbeta,9beta,10beta)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid 1,4a-lactone
    • 2β,4aα,7,9β-Tetrahydroxy-1-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
    • SISDKGXXRJQNSE-CSCIYRSQSA-N
    • Gibbane-1,10-dicarboxylic acid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,9β,10β)- (9CI)
    • CHEBI:142023
    • Gibbane-1,10-dicarboxylic acid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,9beta,10beta)-
    • DTXSID501106880
    • (1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • ent-3alpha,10beta,13,15alpha-tetrahydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone
    • 2beta,7alpha,9beta-trihydroxy-1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylic acid
    • (1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • (1R,2R,5S,7S,8R,9S,10R,11S,12S)-5,7,12-Trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
    • InChIKey: SISDKGXXRJQNSE-VKRREQRESA-N
    • Inchi: 1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,16-,17+,18-,19-/m1/s1
    • SMILES: O1C([C@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12[C@@]([H])(C(=C([H])[H])[C@](C([H])([H])C([H])([H])[C@]13[H])(C2([H])[H])O[H])O[H])O[H])=O

Computed Properties

  • Exact Mass: 364.15220310g/mol
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 364.15220310g/mol
  • Heavy Atom Count: 26
  • Complexity: 763
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.9
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • LogP: 0.22190
  • PSA: 124.29000
  • Boiling Point: 674.8±55.0 °C at 760 mmHg
  • Melting Point: No data available
  • Vapor Pressure: 0.0±4.7 mmHg at 25°C
  • Flash Point: 246.7±25.0 °C
  • Solubility: Slightly soluble (22 g/l) (25 º C),
  • Color/Form: No data available
  • Density: 1.54±0.1 g/cm3 (20 ºC 760 Torr),

Gibberellin A72 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
G377505-0.5mg
Gibberellin A72
105593-21-3
0.5mg
$ 240.00 2023-02-02

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